Ananonin A

Descripción

Propiedades

Fórmula molecular |

C30H32O9 |

|---|---|

Peso molecular |

536.6 g/mol |

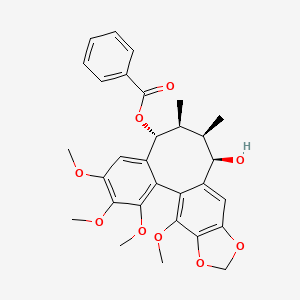

Nombre IUPAC |

[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |

InChI |

InChI=1S/C30H32O9/c1-15-16(2)25(39-30(32)17-10-8-7-9-11-17)19-13-20(33-3)26(34-4)28(35-5)23(19)22-18(24(15)31)12-21-27(29(22)36-6)38-14-37-21/h7-13,15-16,24-25,31H,14H2,1-6H3/t15-,16+,24-,25-/m1/s1 |

Clave InChI |

BRTOLBJWMZZPIU-ZKEYHTMCSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]([C@H](C2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]1O)OCO4)OC)OC)OC)OC)OC(=O)C5=CC=CC=C5)C |

SMILES canónico |

CC1C(C(C2=CC(=C(C(=C2C3=C(C4=C(C=C3C1O)OCO4)OC)OC)OC)OC)OC(=O)C5=CC=CC=C5)C |

Origen del producto |

United States |

Foundational & Exploratory

Annonacin A: A Technical Guide on its Discovery, Natural Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annonacin A, a prominent member of the annonaceous acetogenin (B2873293) family, has garnered significant scientific interest due to its potent biological activities, including neurotoxic and potential anticancer properties. This technical guide provides an in-depth overview of the discovery of Annonacin A, its primary natural sources with quantitative data on its prevalence, detailed experimental protocols for its isolation and characterization, and a thorough examination of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery of Annonacin A

Annonacin A belongs to the family of annonaceous acetogenins (B1209576), a class of polyketide-derived long-chain fatty acids exclusively found in the Annonaceae family of plants. While the first acetogenin, uvaricin, was isolated in 1982, the specific discovery of the compound now widely recognized as Annonacin can be traced to studies on the chemical constituents of Annona species.

A pivotal publication by Rieser et al. in 1996 detailed the bioactivity-directed fractionation of seeds from Annona muricata (soursop), leading to the isolation and characterization of a compound they named cis-annonacin .[1] Their work provided detailed spectroscopic data for the structural elucidation of this mono-tetrahydrofuran acetogenin. Prior to this, a compound simply designated as "Annonacin" was isolated from the stembark of Annona densicoma and its structure was determined through spectroscopic analysis.[2] Over the years, various isomers and related Annonacin-type molecules have been identified from different parts of annonaceous plants.[3]

Natural Sources of Annonacin A

Annonacin A is predominantly found in various species of the Annonaceae family. The concentration of this compound varies significantly between species, as well as in different parts of the same plant.

Table 1: Quantitative Analysis of Annonacin A in Various Natural Sources

| Plant Species | Common Name | Plant Part | Concentration (dry weight unless otherwise specified) | Reference(s) |

| Annona muricata | Soursop, Graviola | Seeds | 1.67–2.29 mg/g | [4] |

| Leaves | 0.3–3.1 mg/g | [4] | ||

| Fruit Pulp | ~0.77 mg/g | |||

| Commercial Nectar | 36 mg per can | |||

| Infusion/Decoction | 140 µg per cup | |||

| Asimina triloba | Pawpaw | Fruit Pulp | 0.0701 mg/g | |

| Annona cherimola | Cherimoya | Deciduous Leaves | Present (isolated) | |

| Annona squamosa | Sugar Apple | Fruit | Detected | |

| Annona reticulata | Custard Apple | Seeds | Detected | |

| Rollinia mucosa | Biriba | Fruit | Detected |

Experimental Protocols

The isolation and characterization of Annonacin A involve a series of sophisticated laboratory techniques. Below are detailed methodologies adapted from published literature.

Isolation and Purification of Annonacin A

This protocol is a generalized procedure based on methods described for extracting acetogenins from Annona species.

Experimental Workflow for Annonacin A Isolation

Caption: Workflow for the isolation and purification of Annonacin A.

-

Extraction:

-

Air-dried and powdered plant material (e.g., seeds or leaves of Annona muricata) is subjected to maceration with methanol at room temperature for an extended period (e.g., 48-72 hours).

-

The process is typically repeated multiple times to ensure exhaustive extraction.

-

The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning:

-

The crude methanol extract is then suspended in water and subjected to liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate (B1210297).

-

Annonacin A, being lipophilic, will preferentially partition into the ethyl acetate layer.

-

The ethyl acetate fraction is collected and dried over anhydrous sodium sulfate, then concentrated in vacuo.

-

-

Column Chromatography:

-

The concentrated ethyl acetate extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient solvent system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and/or methanol, is used for elution.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Annonacin A.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with Annonacin A are further purified using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

-

An isocratic or gradient mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol and water, is employed.

-

Detection is typically carried out using a UV detector, and the peak corresponding to Annonacin A is collected.

-

Characterization of Annonacin A

The structural elucidation and confirmation of isolated Annonacin A are achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

-

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms and the stereochemistry of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) groups and the α,β-unsaturated γ-lactone ring, which are characteristic of annonaceous acetogenins.

-

Signaling Pathways Modulated by Annonacin A

Annonacin A exerts its biological effects by interacting with several key cellular signaling pathways. Its primary mechanism of action involves the inhibition of Complex I of the mitochondrial respiratory chain, which has profound downstream consequences.

Inhibition of Mitochondrial Complex I and ATP Depletion

Annonacin A is a potent inhibitor of the mitochondrial enzyme NADH:ubiquinone oxidoreductase, also known as Complex I. This inhibition disrupts the electron transport chain, leading to a significant decrease in cellular ATP production.

Annonacin A's Effect on Mitochondrial Respiration

Caption: Annonacin A inhibits Complex I, disrupting the electron transport chain and reducing ATP synthesis.

Induction of Apoptosis

The depletion of cellular ATP and the resulting oxidative stress can trigger programmed cell death, or apoptosis. Annonacin A has been shown to induce apoptosis in various cell types, including cancer cells.

Apoptotic Pathway Induced by Annonacin A

Caption: Annonacin A-induced mitochondrial dysfunction triggers the intrinsic apoptotic pathway.

Neurotoxicity and Tau Pathology

The neurotoxic effects of Annonacin A are of significant concern, particularly in regions where Annonaceae fruits are consumed regularly. Its inhibition of mitochondrial function in neurons is a key factor in its neurotoxicity. Furthermore, Annonacin A has been linked to the development of atypical Parkinsonism and has been shown to induce tau pathology, a hallmark of several neurodegenerative diseases.

Annonacin A-Induced Neurotoxicity and Tauopathy

Caption: Annonacin A contributes to neurodegeneration through mitochondrial impairment and tau pathology.

Conclusion

Annonacin A is a potent bioactive compound with a well-defined mechanism of action centered on the inhibition of mitochondrial Complex I. Its presence in various species of the Annonaceae family, some of which are consumed as food or used in traditional medicine, highlights the importance of understanding its biological effects. While its cytotoxicity shows promise for anticancer research, its neurotoxic properties necessitate caution and further investigation. This technical guide provides a foundational understanding of Annonacin A for researchers and professionals, aiming to facilitate further studies into its therapeutic potential and toxicological risks.

References

- 1. Five novel mono-tetrahydrofuran ring acetogenins from the seeds of Annona muricata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Annonacin, a novel, biologically active polyketide from Annona densicoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Additional bioactive acetogenins, annomutacin and (2,4-trans and cis)-10R-annonacin-A-ones, from the leaves of Annona muricata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

Annonacin A: An In-depth Technical Guide to its Chemical Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure

Annonacin A is a prominent member of the Annonaceous acetogenins, a class of polyketides derived from long-chain fatty acids.[1] Its core structure is a 35-carbon aliphatic chain featuring a mono-tetrahydrofuran (THF) ring and terminating in an α,β-unsaturated γ-lactone ring.[1]

Key Structural Features:

-

Molecular Formula: C₃₅H₆₄O₇[2]

-

IUPAC Name: (5S)-5-Methyl-3-[(2R,8R,13R)-2,8,13-trihydroxy-13-{(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl}tridecyl]furan-2(5H)-one[2]

-

Mono-tetrahydrofuran (THF) Ring: A single THF ring is a characteristic feature of Annonacin A.[1]

-

α,β-unsaturated γ-lactone: This functional group is crucial for the biological activity of many acetogenins.

-

Multiple Hydroxyl Groups: The presence of several hydroxyl groups along the carbon chain contributes to the molecule's polarity and its stereochemical complexity.

Stereoisomers of Annonacin A

The biological activity and physical properties of Annonacin A are intrinsically linked to its complex stereochemistry.

-

Stereocenters: Annonacin A possesses 8 stereocenters. These are located at carbons 4, 5, 15, 16, 19, 20, 23, and 36 of the carbon backbone.

-

Theoretical Number of Stereoisomers: With 8 stereocenters, the theoretical maximum number of stereoisomers for Annonacin A is 2⁸, which equates to 256 possible stereoisomers.

-

Naturally Occurring Isomer: The stereochemistry of the naturally occurring Annonacin A has been elucidated through total synthesis and extensive spectroscopic analysis. The relative configuration of the central THF ring is described as threo-trans-threo. The synthesis of other stereoisomers has been a subject of considerable research to understand the structure-activity relationship.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data available for Annonacin A.

Table 1: Physicochemical Properties of Annonacin A

| Property | Value | Reference(s) |

| Molecular Weight | 596.89 g/mol | |

| Melting Point | Not consistently reported | |

| Optical Rotation [α]D | +23.8° (c 0.4, CH₂Cl₂) |

Table 2: Spectroscopic Data for Annonacin A

| Spectroscopic Technique | Key Observations and Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | See detailed assignments in Table 3 below. | |

| ¹³C NMR (100 MHz, CDCl₃) | See detailed assignments in Table 3 below. | |

| Infrared (IR) Spectroscopy | 3416.74 cm⁻¹ (O-H stretching), 2922.2 cm⁻¹ (C-H stretching of CH₂), 2852.19 cm⁻¹ (C-H stretching in THF ring), 1744.09 cm⁻¹ (C=O stretching of γ-lactone) | |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) confirms the molecular formula. Common adducts observed are [M+H]⁺ and [M+Na]⁺. |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Annonacin A in CDCl₃

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |

| 1 | 174.4 | - |

| 2 | 131.1 | 7.18 (q, J=1.5) |

| 3 | 148.9 | - |

| 4 | 77.9 | 5.05 (q, J=6.9) |

| 5 | 34.1 | 2.50 (m) |

| 6 | 29.3 | 1.45 (m) |

| 7 | 25.6 | 1.25 (br s) |

| 8 | 37.5 | 1.25 (br s) |

| 9 | 25.6 | 1.25 (br s) |

| 10 | 71.8 | 3.80 (m) |

| 11-14 | 29.7 | 1.25 (br s) |

| 15 | 74.1 | 3.40 (m) |

| 16 | 82.8 | 3.80 (m) |

| 17 | 33.5 | 1.90 (m) |

| 18 | 28.5 | 1.90 (m) |

| 19 | 82.8 | 3.80 (m) |

| 20 | 74.1 | 3.40 (m) |

| 21-33 | 29.7 | 1.25 (br s) |

| 34 | 22.7 | 1.25 (br s) |

| 35 | 14.1 | 0.88 (t, J=6.6) |

| 4' | 19.2 | 1.42 (d, J=6.9) |

Experimental Protocols

Isolation and Purification of Annonacin A from Annona muricata Seeds

The following is a representative protocol for the isolation and purification of Annonacin A, based on established methodologies.

1. Sample Preparation and Defatting: a. Grind dried Annona muricata seeds to a fine powder. b. Defat the seed powder by Soxhlet extraction with n-hexane for 24 hours to remove lipids. c. Air-dry the defatted seed powder.

2. Extraction of Acetogenins: a. Macerate the defatted seed powder with methanol (B129727) at room temperature for 48 hours with occasional stirring. b. Filter the mixture and collect the methanol extract. c. Repeat the maceration process twice with fresh methanol. d. Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

3. Solvent Partitioning: a. Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v). b. Perform liquid-liquid partitioning against n-hexane to remove any remaining non-polar impurities. Discard the hexane (B92381) layer. c. Subsequently, partition the aqueous methanol layer with ethyl acetate (B1210297). d. Collect the ethyl acetate layer, which will contain the acetogenins. e. Dry the ethyl acetate layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield an acetogenin-rich fraction.

4. Chromatographic Purification: a. Subject the acetogenin-rich fraction to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. c. Monitor the collected fractions by thin-layer chromatography (TLC), visualizing with a suitable staining agent (e.g., Kedde's reagent or phosphomolybdic acid). d. Combine fractions containing Annonacin A. e. For final purification to obtain high-purity Annonacin A, employ preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a mixture of methanol and water).

Overview of a Convergent Total Synthesis Strategy for Annonacin A

The total synthesis of Annonacin A is a complex endeavor that showcases advanced strategies in stereocontrolled synthesis. A convergent approach is often favored, involving the synthesis of key fragments that are later coupled.

1. Retrosynthetic Analysis: a. Disconnect the Annonacin A molecule into three main fragments: the C1-C14 butenolide-containing fragment, the C15-C24 central THF-containing fragment, and the C25-C35 terminal alkyl chain.

2. Synthesis of the C15-C24 THF Fragment: a. This is often the most challenging part of the synthesis due to the multiple stereocenters. b. A common starting material is a chiral pool molecule like D-glucose or an amino acid. c. Key stereoselective reactions such as Sharpless asymmetric epoxidation or dihydroxylation are employed to establish the correct stereochemistry. d. The THF ring is typically formed via an intramolecular cyclization reaction.

3. Synthesis of the C1-C14 Butenolide Fragment: a. The α,β-unsaturated γ-lactone can be constructed using various methods, including the addition of a suitable nucleophile to a protected glyceraldehyde derivative. b. The stereocenter at C4 is established using a chiral auxiliary or a stereoselective reaction.

4. Synthesis of the C25-C35 Alkyl Fragment: a. This fragment is typically synthesized from commercially available starting materials using standard chain-elongation techniques like Wittig reactions or Grignard additions.

5. Fragment Coupling and Final Steps: a. The three fragments are coupled using reactions such as Wittig olefination, Sonogashira coupling, or Julia olefination. b. After coupling, any protecting groups are removed, and final functional group manipulations are performed to yield the target molecule, Annonacin A.

Visualizations

Caption: Annonacin A: Core Structure and Stereoisomer Complexity.

References

Annonacin's Mechanism of Action as a Mitochondrial Complex I Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annonacin (B1665508), a member of the acetogenin (B2873293) family of natural products found in plants of the Annonaceae family, is a potent neurotoxin implicated in atypical Parkinsonism. Its primary mechanism of action is the inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. This guide provides an in-depth technical overview of Annonacin's interaction with Complex I, the downstream cellular consequences, and detailed protocols for key experimental assays used to elucidate its mechanism.

Introduction

Annonaceous acetogenins (B1209576) are a class of polyketides characterized by a long aliphatic chain with terminal γ-lactone and tetrahydrofuran (B95107) rings. Annonacin, a prominent acetogenin, has garnered significant attention due to its potent cytotoxic and neurotoxic properties.[1] Epidemiological studies have linked the consumption of fruits and herbal teas from Annonaceae plants, such as soursop (Annona muricata), to a higher incidence of atypical Parkinsonism in regions like Guadeloupe.[2] The neurotoxicity of Annonacin stems from its ability to potently inhibit Mitochondrial Complex I, leading to a cascade of detrimental cellular events.[2][3] Understanding the precise mechanism of this inhibition is crucial for assessing the risks associated with Annonacin exposure and for exploring its potential therapeutic applications, such as in oncology.

Molecular Mechanism of Mitochondrial Complex I Inhibition

Mitochondrial Complex I is the first and largest enzyme complex of the respiratory chain, responsible for oxidizing NADH to NAD+ and transferring electrons to ubiquinone. This process is coupled with the pumping of protons across the inner mitochondrial membrane, establishing the proton gradient that drives ATP synthesis.

Annonacin, being highly lipophilic, readily crosses cellular and mitochondrial membranes to reach its target. It is a more potent inhibitor of Complex I than other well-known inhibitors like rotenone (B1679576) and 1-methyl-4-phenylpyridinium (MPP+).[3] Annonacin binds to the ubiquinone binding pocket of Complex I, effectively blocking the transfer of electrons from the iron-sulfur clusters to ubiquinone. This disruption of the electron transport chain has two major immediate consequences: a drastic reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS).

Downstream Cellular Effects

The inhibition of Complex I by Annonacin triggers a series of downstream events that ultimately lead to neuronal dysfunction and death:

-

ATP Depletion: The primary consequence of Complex I inhibition is a severe reduction in cellular ATP levels. This energy crisis affects numerous cellular processes, including ion pump function, maintenance of membrane potential, and axonal transport.

-

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I leads to the accumulation of electrons, which can then be transferred to molecular oxygen, generating superoxide (B77818) radicals and other ROS. However, studies suggest that while ROS production is increased, it is the ATP depletion that is the primary driver of Annonacin-induced neurotoxicity.

-

Tau Pathology: Annonacin has been shown to induce a redistribution of the microtubule-associated protein tau from the axons to the cell body in neurons. This is accompanied by hyperphosphorylation of tau, a hallmark of tauopathies such as Alzheimer's disease and progressive supranuclear palsy. The redistribution of tau is linked to the impairment of axonal transport and microtubule stability.

-

Neuronal Cell Death: The culmination of these effects is the induction of apoptosis and necrosis in neuronal cells, with a particular vulnerability observed in dopaminergic neurons.

Quantitative Data on Annonacin's Activity

The following tables summarize the key quantitative data regarding the inhibitory and toxic effects of Annonacin from various studies.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (Complex I Inhibition) | Not explicitly found in searches | Brain homogenates | |

| EC50 (Dopaminergic Neuron Death) | 0.018 µM (18 nM) | Mesencephalic cultures (24h) | |

| EC50 (Non-Dopaminergic Neuron Death) | Not specified, but also reduced | Mesencephalic cultures | |

| LC50 (Dopaminergic Neurons) | 0.018 µM (18 nM) | In vitro | |

| EC50 (Neuronal Cell Death) | Starting at 50 nM | Cultured striatal neurons (48h) | |

| Annonacin Concentration causing 50% death | 30.07 µg/ml | Primary rat cortical neurons (48h) |

Table 1: Inhibitory and Cytotoxic Concentrations of Annonacin.

| Compound | EC50 (Dopaminergic Neuron Death) | Relative Potency | Reference |

| Annonacin | 0.018 µM | ~105x more potent than MPP+ | |

| Rotenone | 0.034 µM | ~56x more potent than MPP+ | |

| MPP+ | 1.9 µM | - |

Table 2: Comparative Toxicity of Annonacin and other Complex I Inhibitors.

| Treatment | Effect on ATP Levels | Cell Type/System | Reference |

| Annonacin (systemic administration) | 44% decrease | Rat brain | |

| Annonacin (50 nM, 6h) | Significant decrease | Cultured striatal neurons | |

| Annonacin (50 nM, 6h) + High Glucose (50 mM) | Significantly elevated compared to Annonacin alone | Cultured striatal neurons |

Table 3: Effect of Annonacin on ATP Levels.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships in Annonacin's mechanism of action.

Caption: Mechanism of Annonacin-induced neurotoxicity.

Caption: Logical flow of experimental validation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Annonacin's mechanism of action.

Isolation of Primary Rat Striatal Neurons

This protocol is adapted from methods used to establish primary neuronal cultures for neurotoxicity studies.

Materials:

-

Pregnant Sprague-Dawley rat (embryonic day 18)

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine coated culture plates/coverslips

-

Trypsin-EDTA (0.05%)

-

DNase I

-

Sterile dissection tools

Procedure:

-

Euthanize the pregnant rat according to approved animal care protocols.

-

Aseptically dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold HBSS.

-

Isolate the brains from the embryos and place them in a new dish with fresh, cold HBSS.

-

Under a dissecting microscope, carefully dissect the striata from each cerebral hemisphere.

-

Pool the striatal tissue and mince it into small pieces.

-

Transfer the tissue to a 15 mL conical tube and wash twice with HBSS.

-

Add 2 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 15 minutes.

-

Add 20 µL of DNase I (1 mg/mL) and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Add 8 mL of plating medium (Neurobasal with supplements and 10% FBS) to inactivate the trypsin.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh plating medium.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Plate the cells onto Poly-D-lysine coated plates/coverslips at a desired density (e.g., 1 x 10^5 cells/cm²).

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, replace the medium with a maintenance medium (Neurobasal with supplements and 2% FBS) to limit glial proliferation.

Measurement of Mitochondrial Complex I Activity (Spectrophotometric Assay)

This protocol is a generalized method for determining Complex I activity in isolated mitochondria or submitochondrial particles.

Materials:

-

Isolated mitochondria or submitochondrial particles

-

Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)

-

NADH

-

Decylubiquinone

-

2,6-Dichloroindophenol (DCIP)

-

Rotenone (Complex I inhibitor)

-

Spectrophotometer capable of reading at 600 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, decylubiquinone, and DCIP in a cuvette.

-

Add a known amount of mitochondrial protein to the cuvette and incubate for a few minutes at 30°C to allow for temperature equilibration.

-

Initiate the reaction by adding NADH to the cuvette.

-

Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP. Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

-

To determine the specific Complex I activity, perform a parallel assay in the presence of a saturating concentration of rotenone. This will inhibit Complex I, and the remaining activity will be due to non-specific NADH oxidation.

-

Calculate the rotenone-sensitive Complex I activity by subtracting the rate of DCIP reduction in the presence of rotenone from the total rate.

-

Express the activity as nmol of DCIP reduced per minute per mg of mitochondrial protein.

Caption: Workflow for Mitochondrial Complex I Activity Assay.

Assessment of Neuronal Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

-

Primary neuronal cultures in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Culture primary neurons in a 96-well plate and treat with various concentrations of Annonacin for the desired duration (e.g., 48 hours).

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified atmosphere.

-

Measure the absorbance of the samples at 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the untreated control.

Measurement of Cellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify intracellular ATP concentrations.

Materials:

-

Primary neuronal cultures

-

ATP releasing agent (e.g., a detergent-based reagent)

-

Luciferin-luciferase solution

-

Luminometer

Procedure:

-

Culture and treat neurons with Annonacin as described for the MTT assay.

-

At the end of the treatment, lyse the cells by adding an ATP releasing agent to each well.

-

Transfer the lysate to a luminometer tube or a white-walled 96-well plate.

-

Add the luciferin-luciferase solution to the lysate. The luciferase enzyme will catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

-

Immediately measure the luminescence using a luminometer.

-

The light intensity is directly proportional to the ATP concentration. Generate a standard curve using known concentrations of ATP to determine the absolute ATP levels in the samples.

Immunocytochemistry for Tau Protein

This method is used to visualize the subcellular localization of tau protein in cultured neurons.

Materials:

-

Primary neuronal cultures on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against tau (e.g., total tau or phospho-specific tau antibodies)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

After treatment with Annonacin, wash the cells on coverslips twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-tau antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images.

Conclusion

Annonacin is a potent inhibitor of mitochondrial Complex I, and this action is the primary driver of its neurotoxicity. The resulting ATP depletion leads to a cascade of detrimental events, including the promotion of tau pathology and ultimately, neuronal cell death. The in-depth understanding of this mechanism, facilitated by the experimental protocols detailed in this guide, is essential for evaluating the health risks associated with the consumption of Annonacin-containing plants and for the potential development of therapeutic strategies targeting mitochondrial dysfunction in neurodegenerative diseases. Further research into the specific binding interactions of Annonacin with Complex I and the intricate details of the downstream signaling pathways will continue to be a critical area of investigation.

References

- 1. Annonacin - Wikipedia [en.wikipedia.org]

- 2. Annonacin, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mitochondrial complex I inhibitor annonacin is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Annonacin A-Induced Tau Pathology in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annonacin A (Ann-A), a potent acetogenin (B2873293) found in plants of the Annonaceae family, has been identified as a neurotoxin implicated in atypical parkinsonism and tauopathies.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Annonacin A-induced tau pathology. It details the key signaling pathways, summarizes quantitative data from pivotal studies, and presents the experimental protocols used to elucidate these effects. This document is intended to serve as a resource for researchers and professionals in the fields of neurodegenerative disease and drug development, offering insights into the pathological processes and potential therapeutic targets.

Core Mechanism of Action: Mitochondrial Complex I Inhibition and ATP Depletion

Annonacin A's primary neurotoxic effect stems from its potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition disrupts the electron transport chain, leading to two major downstream consequences: a significant decrease in cellular ATP production and an increase in reactive oxygen species (ROS). However, studies have demonstrated that the depletion of ATP, rather than the increase in ROS, is the principal driver of Annonacin A-induced tau pathology and neuronal cell death. Antioxidants have been shown to be ineffective in preventing these outcomes, whereas interventions that boost ATP levels, such as stimulating anaerobic glycolysis or expressing the yeast NDI1 NADH-quinone-oxidoreductase, can rescue neurons from Annonacin A-induced toxicity.

Signaling Pathway: From Complex I Inhibition to Tau Pathology

The following diagram illustrates the signaling cascade initiated by Annonacin A.

References

Annonacin A and its Role in Atypical Parkinsonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annonacin (B1665508) A, a potent acetogenin (B2873293) found in plants of the Annonaceae family, has been identified as a significant environmental neurotoxin. Epidemiological studies have strongly linked the consumption of fruits and herbal teas containing this compound, such as soursop (Annona muricata), to a high incidence of an atypical form of Parkinsonism in Guadeloupe.[1][2][3][4][5] This technical guide provides an in-depth review of the molecular mechanisms underlying Annonacin A's neurotoxicity, its role in tau pathology, and the experimental evidence from in vitro and in vivo models. It aims to serve as a comprehensive resource for professionals engaged in neurodegenerative disease research and therapeutic development.

Introduction: The Environmental Toxin Hypothesis

Atypical Parkinsonism observed in the French West Indian island of Guadeloupe presents a unique clinical picture, often resistant to levodopa (B1675098) and resembling progressive supranuclear palsy (PSP). This condition is exceptionally frequent, accounting for a majority of parkinsonian cases on the island, a stark contrast to its rarity in other regions. This epidemiological anomaly pointed towards an environmental cause, with suspicion falling on the local consumption of plants from the Annonaceae family.

Annonacin A is the most abundant and potent neurotoxic acetogenin within these plants. It is a powerful lipophilic inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. This document synthesizes the critical research that has elucidated the pathway from Annonacin A exposure to the profound neurodegeneration characteristic of this unique tauopathy.

Molecular Mechanism of Annonacin A Neurotoxicity

The primary mechanism of Annonacin A's toxicity is the profound disruption of cellular energy metabolism through the inhibition of mitochondrial Complex I. This inhibition is more potent than that of other well-known Complex I inhibitors like MPP+ and rotenone.

The cascade of events following Complex I inhibition includes:

-

ATP Depletion: Inhibition of NADH-dehydrogenase activity blocks the electron transport chain, drastically reducing the cell's ability to produce ATP through oxidative phosphorylation. This energy crisis is a central driver of the subsequent pathological events.

-

Oxidative Stress: While Complex I inhibition can lead to the generation of reactive oxygen species (ROS), studies have shown that antioxidants do not prevent Annonacin-induced tau redistribution or cell death. This suggests that while ROS production increases, the primary pathogenic driver is ATP depletion, not oxidative stress.

-

Tau Pathology: The most significant downstream effect of Annonacin-induced energy depletion is a profound impact on the microtubule-associated protein tau. This includes its redistribution from axons to the neuronal cell body and an increase in its phosphorylation.

Signaling Pathways and Experimental Workflows

Core Pathogenic Signaling Pathway

Annonacin A initiates a toxic cascade by inhibiting mitochondrial Complex I, leading directly to a severe drop in cellular ATP. This energy failure is the critical event that triggers downstream tau pathology, microtubule instability, and ultimately, neuronal death.

References

- 1. Annonacin - Wikipedia [en.wikipedia.org]

- 2. jneurosci.org [jneurosci.org]

- 3. Atypical parkinsonism in the Caribbean island of Guadeloupe: etiological role of the mitochondrial complex I inhibitor annonacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of acetogenins in Annona muricata linked to atypical parkinsonism in guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]

Annonacin A: A Technical Guide to Apoptotic Pathways in Cancer Cells

Executive Summary

Annonacin A, a prominent member of the Annonaceous acetogenins (B1209576), has demonstrated significant cytotoxic and pro-apoptotic effects across a spectrum of cancer cell lines. As a potent inhibitor of the mitochondrial Complex I (NADH-ubiquinone oxidoreductase), its primary mechanism of action is the disruption of cellular energy metabolism, leading to a cascade of events that culminate in programmed cell death.[1][2] This technical guide provides an in-depth analysis of the molecular pathways activated by Annonacin A to induce apoptosis in cancer cells. It consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the core signaling pathways to offer a comprehensive resource for research and development in oncology.

Core Mechanism of Action: Mitochondrial Disruption

The foundational anti-neoplastic activity of Annonacin A stems from its ability to inhibit the NADH-ubiquinone oxidoreductase (Complex I) of the mitochondrial electron transport chain.[1][3] This inhibition directly impedes the process of oxidative phosphorylation, resulting in a significant reduction in intracellular ATP production.[1] The subsequent energy depletion is a critical stress signal that triggers downstream apoptotic pathways. This mechanism positions Annonacin A as a potent cytotoxic agent, reportedly being 100 times more toxic to dopaminergic neurons than the well-known Complex I inhibitor MPP+.

Apoptotic Signaling Pathways

Annonacin A leverages multiple, interconnected signaling pathways to induce apoptosis. The primary routes involve the intrinsic (mitochondrial) pathway, cell cycle arrest, and the inhibition of pro-survival signaling cascades.

Intrinsic (Mitochondrial) Apoptosis Pathway

The depletion of ATP and subsequent mitochondrial stress initiates the intrinsic apoptotic pathway. This is characterized by the modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial outer membrane permeabilization. Annonacin A has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bad while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, facilitating the release of cytochrome c into the cytosol. Released cytochrome c then activates a cascade of effector caspases, primarily through the activation of caspase-9 and the subsequent cleavage and activation of caspase-3. Activated caspase-3 is the executioner caspase that orchestrates the dismantling of the cell by cleaving key cellular substrates, leading to the morphological hallmarks of apoptosis, including DNA fragmentation.

Cell Cycle Arrest

Annonacin A exerts its anti-proliferative effects by inducing cell cycle arrest, preventing cancer cells from proceeding through division. The specific phase of arrest appears to be cell-type dependent.

-

G1 Phase Arrest: In bladder cancer (T24) and breast cancer (MCF-7) cells, Annonacin A induces arrest at the G1 phase. This is associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of cyclin D1.

-

G2/M Phase Arrest: In endometrial cancer cells (ECC-1, HEC-1A), treatment with Annonacin A leads to a significant accumulation of cells in the G2/M phase.

This deregulation of the cell cycle checkpoints prevents cellular proliferation and sensitizes the cells to apoptosis.

Inhibition of Pro-Survival Signaling

In addition to directly promoting apoptosis, Annonacin A also suppresses key signaling pathways that cancer cells rely on for survival and proliferation. A notable target is the Extracellular Signal-Regulated Kinase (ERK) pathway. Studies in endometrial and breast cancer cells have shown that Annonacin A diminishes the phosphorylation of ERK, thereby inhibiting its pro-survival signaling. Downregulation of the ERK pathway complements the induction of apoptosis and contributes to the overall anti-tumor effect. Furthermore, Annonacin A has been observed to decrease the phosphorylation of other survival-related kinases like JNK and STAT3 in breast cancer cells.

Quantitative Efficacy Data

The cytotoxic and pro-apoptotic effects of Annonacin A have been quantified in numerous studies. The following tables summarize key findings across various cancer cell lines.

Table 1: Cytotoxicity (EC₅₀/IC₅₀) of Annonacin A in Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ / IC₅₀ Value | Treatment Duration | Citation(s) |

| ECC-1 | Endometrial Cancer | 4.62 µg/mL | 72 h | |

| HEC-1A | Endometrial Cancer | 4.75 µg/mL | 72 h | |

| EC6-ept (Primary) | Endometrial Cancer | 4.92 µg/mL | 72 h | |

| EC14-ept (Primary) | Endometrial Cancer | 4.81 µg/mL | 72 h | |

| MCF-7 | Breast Cancer (ERα+) | 0.31 µM | 48 h | |

| 4T1 | Triple-Negative Breast Cancer | 15 µg/mL | 24 h | |

| Mia PaCa-2 | Pancreatic Cancer | ~0.01 mg/mL | Not Specified | |

| SUM-159 | Breast Cancer | ~0.01 mg/mL | Not Specified | |

| A-549 | Lung Cancer | 32-40 µg/mL | Not Specified | |

| K-562 | Leukemia | 32-40 µg/mL | Not Specified | |

| HeLa | Cervical Cancer | 32-40 µg/mL* | Not Specified |

Note: Values for A-549, K-562, and HeLa are for an ethanol (B145695) extract of Annona reticulata roots, containing acetogenins including Annonacin.

Table 2: Pro-Apoptotic and Cell Cycle Effects of Annonacin A

| Cell Line | Parameter | Treatment | Result | Citation(s) |

| ECC-1 | Apoptosis | 4 µg/mL for 72 h | ~76% apoptotic cells | |

| EC6-ept | Apoptosis | 4 µg/mL for 72 h | ~20% apoptotic cells | |

| ECC-1 | Cell Cycle | 4 µg/mL for 48 h | 46% of cells in G2/M (vs 35% control) | |

| 4T1 | Late Apoptosis | 25 µg/mL for 24 h | Pronounced increase in late apoptosis | |

| MCF-7 | Cell Death | 0.5-1 µM for 48 h | Increased cell death |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Annonacin A's apoptotic effects.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the reduction of methyl thiazolyl tetrazolium (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

-

Cell Seeding: Plate cancer cells (e.g., ECC-1, HEC-1A) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of Annonacin A concentrations (e.g., 0.2–100 µg/ml) for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the EC₅₀/IC₅₀ value using dose-response curve analysis.

Apoptosis Quantification (Annexin V-PE/7-AAD Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and treat with the desired concentration of Annonacin A (e.g., 4 µg/mL) for various time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest cells using trypsin-EDTA, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1x binding buffer. Add 5 µL of Annexin V conjugated to a fluorophore (e.g., PE or FITC) and 5 µL of a viability dye (e.g., 7-AAD or Propidium Iodide).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/7-AAD-negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.

-

Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.

DNA Fragmentation Analysis (TUNEL Assay)

The Transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Grow and treat cells on glass coverslips.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution like 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

Counterstaining: Counterstain the nuclei with a DNA dye such as Hoechst 33342 to visualize all cells.

-

Imaging: Visualize the cells using fluorescence microscopy. TUNEL-positive cells (exhibiting green fluorescence) are apoptotic.

-

Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of cells.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in a sample, such as cleaved caspase-3, Bcl-2, Bax, and p-ERK.

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel via electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-caspase-3, anti-ERK, anti-Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a housekeeping protein like β-actin for loading control.

Conclusion

Annonacin A is a potent natural compound that induces apoptosis in a variety of cancer cell types through a multi-pronged approach. Its primary action as a mitochondrial Complex I inhibitor triggers a cascade of pro-apoptotic events, including intrinsic pathway activation via modulation of Bcl-2 family proteins and caspase activation. Concurrently, it halts the cancer cell cycle and suppresses critical pro-survival signaling pathways like ERK. The comprehensive data and methodologies presented in this guide underscore the potential of Annonacin A as a lead compound for the development of novel anti-cancer therapeutics. Further in vivo studies are warranted to fully elucidate its therapeutic window and efficacy in preclinical models.

References

- 1. Annonacin - Wikipedia [en.wikipedia.org]

- 2. RETRACTED ARTICLE: Annonacin promotes selective cancer cell death via NKA-dependent and SERCA-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Annonacin A: A Technical Guide to its Biosynthesis in Annonaceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annonacin A, a prominent member of the Annonaceous acetogenins (B1209576), has garnered significant attention for its potent cytotoxic and neurotoxic properties. As a complex polyketide, its biosynthesis represents a fascinating yet intricate enzymatic cascade within the plant family Annonaceae. This technical guide provides a comprehensive overview of the current understanding of the Annonacin A biosynthesis pathway, integrating foundational principles of polyketide synthesis with specific insights into acetogenin (B2873293) formation. This document details a hypothesized enzymatic pathway, presents available quantitative data on Annonacin A concentrations, outlines key experimental protocols for biosynthetic research, and explores the potential regulatory networks governing its production. The guide is intended to serve as a foundational resource for researchers dedicated to unraveling the complexities of acetogenin biosynthesis and harnessing its potential for therapeutic applications.

Introduction to Annonacin A and Annonaceous Acetogenins

Annonaceous acetogenins are a large family of naturally occurring polyketides exclusively found in the plant family Annonaceae[1][2]. These compounds are characterized by a long aliphatic chain (typically C32 or C34) terminating in an α,β-unsaturated γ-lactone ring.[2] The backbone is often adorned with one or more tetrahydrofuran (B95107) (THF) rings and various oxygenated functional groups, such as hydroxyls and epoxides.[1][2]

Annonacin A is a mono-THF acetogenin and one of the most abundant and studied compounds in this class. Its potent biological activities, including cytotoxicity against cancer cell lines and neurotoxicity, stem from its ability to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts cellular energy production, leading to apoptosis. The significant biological activity and complex structure of Annonacin A have spurred interest in its biosynthesis, with the goal of understanding its formation and potentially harnessing the biosynthetic machinery for the production of novel therapeutic agents.

The Hypothesized Biosynthesis Pathway of Annonacin A

While the complete enzymatic pathway for Annonacin A biosynthesis has not been fully elucidated, a hypothetical pathway can be constructed based on the principles of polyketide biosynthesis and the known chemical structure of the molecule. The pathway is believed to be catalyzed by a Type I Polyketide Synthase (PKS) assembly line, which is a large, multi-domain enzyme that sequentially adds and modifies acyl-CoA precursors.

Initiation and Elongation

The biosynthesis is initiated with a starter unit, likely a short-chain acyl-CoA, which is loaded onto the acyl carrier protein (ACP) of the first PKS module. The subsequent elongation of the polyketide chain occurs through the sequential addition of extender units, which are typically malonyl-CoA or methylmalonyl-CoA. Each elongation step is catalyzed by a ketosynthase (KS) domain, which facilitates a Claisen condensation reaction.

Reductive Modifications and Cyclization

Following each condensation step, the β-keto group can be sequentially modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS module. The specific combination of these reductive domains in each module determines the functional groups (hydroxyl, double bond, or saturated carbon) at specific positions along the growing polyketide chain.

The characteristic THF ring of Annonacin A is likely formed through an intramolecular cyclization of a hydroxyl group onto a double bond or an epoxide intermediate. This cyclization is thought to be a key step in the biosynthesis of acetogenins.

Chain Termination and Lactonization

The biosynthesis is terminated by the release of the polyketide chain from the PKS. This is often accomplished by a thioesterase (TE) domain, which can catalyze either hydrolysis or an intramolecular cyclization to form a lactone ring. In the case of Annonacin A, the TE domain is proposed to catalyze the formation of the α,β-unsaturated γ-lactone ring.

A diagrammatic representation of the hypothesized biosynthesis pathway is presented below.

Quantitative Data on Annonacin A Production

While quantitative data on the enzymatic kinetics and precursor fluxes of the Annonacin A biosynthesis pathway are currently unavailable in the literature, several studies have quantified the concentration of Annonacin A in various parts of Annona muricata (soursop) and in commercially available products. This data provides valuable insights into the tissue-specific accumulation of the compound.

| Plant Part / Product | Extraction Method | Quantification Method | Annonacin A Concentration | Reference |

| A. muricata Seeds | Thermosonication-Assisted Extraction | Not Specified | 35.89 mg/g (Total Acetogenins) | |

| A. muricata Seeds | Soxhlet (Ethanol) | Not Specified | 0.45 - 5.64 mg/g | |

| A. muricata Leaves | Not Specified | LC-MS | 242 mg/g (Total Lactones) | |

| A. muricata Leaves | Ultrasound-Assisted Extraction | Not Specified | 19.44 mg/g (Total Acetogenins) | |

| Soursop Fruit (average) | Not Specified | MALDI-MS | ~15 mg per fruit | |

| Commercial Soursop Nectar | Not Specified | MALDI-MS | ~36 mg per can | |

| Soursop Leaf Infusion | Not Specified | MALDI-MS | ~140 µg per cup | |

| Soursop Yoghurt | Not Specified | HPLC | 38 ng/g | |

| Frozen Soursop Dessert | Not Specified | HPLC | 15.88 ng/g |

Experimental Protocols for Biosynthesis Research

Investigating the biosynthesis of Annonacin A requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be central to elucidating this pathway.

Protocol for PKS Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying the expression levels of putative PKS genes involved in Annonacin A biosynthesis in different tissues of Annona muricata.

1. RNA Extraction:

-

Harvest fresh plant tissues (e.g., leaves, seeds, bark) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract total RNA using a CTAB-based method or a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and integrity using a spectrophotometer (A260/A280 and A260/A230 ratios) and agarose (B213101) gel electrophoresis.

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Follow the protocol provided with the cDNA synthesis kit.

3. Primer Design and Validation:

-

Design gene-specific primers for the putative PKS genes identified from transcriptomic or genomic data.

-

Design primers for suitable reference genes for normalization.

-

Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

4. RT-qPCR Reaction:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Include no-template controls and no-reverse-transcriptase controls to check for contamination.

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target PKS genes to the expression of the reference genes.

References

Annonacin A: A Deep Dive into Structure-Activity Relationships for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Annonacin A, a potent acetogenin (B2873293) from the Annonaceae family, has garnered significant attention for its pronounced cytotoxic and neurotoxic effects. Its primary mechanism of action involves the inhibition of the mitochondrial complex I, a critical component of the electron transport chain, leading to ATP depletion and subsequent cell death. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Annonacin A, offering valuable insights for the design of novel therapeutic agents. This document details the key structural motifs of Annonacin A responsible for its biological activity, summarizes quantitative cytotoxicity data for a range of synthetic analogs, and provides detailed experimental protocols for essential bioassays. Furthermore, it elucidates the signaling pathways modulated by Annonacin A through detailed diagrams, offering a roadmap for future drug discovery and development efforts.

Introduction

Annonaceous acetogenins (B1209576) are a large family of polyketide natural products exclusively found in the Annonaceae family of plants.[1] Among these, Annonacin A stands out due to its potent biological activities, which include antitumor, pesticidal, and neurotoxic properties.[1][2] The core structure of Annonacin A is characterized by a long aliphatic chain containing a central tetrahydrofuran (B95107) (THF) ring system and a terminal α,β-unsaturated γ-lactone ring.[1]

The primary molecular target of Annonacin A is the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a large multi-subunit enzyme that plays a crucial role in cellular respiration and energy production.[3] By inhibiting this complex, Annonacin A disrupts the electron transport chain, leading to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death. This mechanism is central to both its cytotoxic effects against cancer cells and its neurotoxicity.

Understanding the structure-activity relationship (SAR) of Annonacin A is paramount for harnessing its therapeutic potential while mitigating its toxic effects. By systematically modifying its chemical structure and evaluating the biological activities of the resulting analogs, researchers can identify the key pharmacophoric features and develop derivatives with improved potency and selectivity. This guide will delve into the current understanding of Annonacin A's SAR, providing a foundation for the rational design of novel drug candidates.

Structure-Activity Relationship (SAR) of Annonacin A

The biological activity of Annonacin A is intricately linked to its unique chemical architecture. SAR studies have revealed that the tetrahydrofuran (THF) ring system, the α,β-unsaturated γ-lactone moiety, and the length and hydroxylation pattern of the aliphatic chain are all critical for its potent cytotoxicity.

The Tetrahydrofuran (THF) Core

The central THF ring system is a hallmark of many bioactive acetogenins and is crucial for their interaction with mitochondrial complex I. The number, position, and stereochemistry of the THF rings significantly influence the inhibitory potency. While Annonacin A is a mono-THF acetogenin, analogs with adjacent bis-THF rings, such as bullatacin, often exhibit even greater cytotoxicity. The hydroxyl groups flanking the THF ring are also important for activity, likely by forming hydrogen bonds with the target protein.

The α,β-Unsaturated γ-Lactone Ring

The terminal α,β-unsaturated γ-lactone ring is another essential feature for the biological activity of Annonacin A. This moiety is believed to act as a Michael acceptor, forming covalent bonds with nucleophilic residues in the active site of mitochondrial complex I. Modifications to the lactone ring, such as saturation of the double bond or alteration of the substituent at the α-position, generally lead to a significant decrease or loss of activity.

The Aliphatic Chain

The long aliphatic chain acts as a lipophilic spacer, facilitating the transport of the molecule across cellular membranes and positioning the active moieties (THF ring and lactone) within the binding pocket of the enzyme. The optimal length of this spacer is typically around 13 carbon atoms. The presence and position of hydroxyl groups along the chain can also modulate activity and selectivity.

Quantitative SAR Data

The following tables summarize the cytotoxic activities of Annonacin A and a selection of its synthetic analogs against various cancer cell lines. These data provide a quantitative basis for the SAR principles discussed above.

Table 1: Cytotoxicity of Annonacin A against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| ECC-1 | Endometrial Cancer | 4.62 | |

| HEC-1A | Endometrial Cancer | 4.92 | |

| EC6-ept | Endometrial Cancer (primary) | ~4.8 | |

| EC14-ept | Endometrial Cancer (primary) | ~4.7 | |

| MCF-7 | Breast Cancer | 0.31 µM (ED50) | |

| HeLa | Cervical Cancer | 19.32 µM | |

| IGROV-1 | Ovarian Cancer | 46.54 µM | |

| HT-29 | Colon Adenocarcinoma | <10⁻¹² | |

| A-549 | Lung Carcinoma | <10⁻¹² |

Table 2: Structure-Activity Relationship of Annonacin A Analogs

| Analog | Structural Modification | Cell Line | IC50 (µM) | Reference |

| Annonacin A | Parent Compound | Various | Potent | |

| Analog 1 | Catechol ether replacing THF | L1210 Leukemia | More effective than ethylene (B1197577) glycol derivatives | |

| Analog 2 | Ethylene glycol ether replacing THF | L1210 Leukemia | Less effective than catechol derivatives | |

| Analog 3 | Introduction of (4R)-hydroxyl group | HCT-8, HT-29 | Increased potency 15-fold | |

| Galactosyl Squamocin (B1681989) | Glycosylation of Squamocin (bis-THF) | HeLa, A549, HepG2 | Comparable to parent compound | |

| Glucosyl Squamocin | Glycosylation of Squamocin (bis-THF) | HeLa, A549, HepG2 | Comparable to parent compound |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Annonacin A's structure-activity relationship.

Synthesis of Annonacin A Analogs

The synthesis of Annonacin A analogs is a complex, multi-step process. A general synthetic strategy for a glycosylated derivative of the related acetogenin, squamocin, is outlined below as an example.

Synthesis of Galactosyl Squamocin:

-

Protection of Squamocin: Squamocin is treated with acetic anhydride (B1165640) in pyridine (B92270) to protect the hydroxyl groups as acetates.

-

Selective Deprotection: The resulting peracetylated squamocin is treated with hydrazine (B178648) acetate (B1210297) in DMF to selectively remove the acetyl group at the desired position for glycosylation.

-

Activation of Galactose: A protected galactose derivative is converted to a trichloroacetimidate (B1259523) donor.

-

Glycosylation: The protected squamocin is reacted with the galactose trichloroacetimidate in the presence of a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in dichloromethane.

-

Deprotection: The final protected glycoconjugate is deprotected using a mixture of triethylamine, methanol, and water to yield the desired galactosyl squamocin.

-

Purification: The final product is purified by column chromatography on Sephadex LH-20 followed by preparative HPLC.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of Annonacin A or its analogs and incubate for the desired time period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mitochondrial Complex I Inhibition Assay

This assay measures the activity of mitochondrial complex I by monitoring the oxidation of NADH.

-

Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., bovine heart or rat liver) by differential centrifugation.

-

Sample Preparation: Resuspend the isolated mitochondria in an appropriate assay buffer.

-

Assay Reaction: In a 96-well plate, add the mitochondrial suspension, NADH, and the inhibitor (Annonacin A or its analogs) at various concentrations.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode. The rate of NADH oxidation is proportional to the complex I activity.

-

Data Analysis: Calculate the percentage of inhibition of complex I activity for each concentration of the inhibitor and determine the IC50 value.

Western Blot Analysis of ERK Signaling

Western blotting is used to detect changes in the phosphorylation status of key proteins in the ERK signaling pathway.

-

Cell Lysis: Treat cells with Annonacin A for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the effect of Annonacin A on ERK phosphorylation.

Signaling Pathways Modulated by Annonacin A

Annonacin A exerts its cytotoxic effects by modulating several key signaling pathways, primarily those involved in apoptosis and cell survival.

Inhibition of Mitochondrial Complex I and ATP Depletion

The primary mechanism of action of Annonacin A is the inhibition of mitochondrial complex I. This leads to a cascade of events, starting with the disruption of the electron transport chain and a significant decrease in ATP production.

Induction of Apoptosis

The depletion of ATP and the generation of ROS trigger the intrinsic pathway of apoptosis. Annonacin A has been shown to induce the expression of the pro-apoptotic protein Bax and enhance the activity of caspase-3, a key executioner caspase.

Inhibition of the ERK Survival Pathway

In addition to promoting apoptosis, Annonacin A can also inhibit pro-survival signaling pathways. It has been demonstrated to downregulate the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK/ERK pathway that is often hyperactivated in cancer cells and promotes their proliferation and survival.

References

- 1. mdpi.com [mdpi.com]

- 2. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design syntheses and mitochondrial complex I inhibitory activity of novel acetogenin mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Annonacin A Binding to Mitochondrial Complex I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Annonacin (B1665508) A, a potent neurotoxic acetogenin (B2873293) found in the Annonaceae family of plants, has been identified as a powerful inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][2][3] This inhibition disrupts the electron transport chain, leading to a significant decrease in ATP production and subsequent neuronal cell death, implicating it in the etiology of atypical Parkinsonism.[4][5] Understanding the precise binding mechanism of Annonacin A to complex I at a molecular level is crucial for elucidating its pathophysiology and for the development of potential therapeutic interventions. In silico modeling, encompassing molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to investigate these interactions in atomic detail. This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the in silico analysis of Annonacin A's binding to mitochondrial complex I, tailored for researchers and professionals in drug development.

Introduction to Annonacin A and Mitochondrial Complex I

Annonacin A is a lipophilic polyketide that acts as a potent inhibitor of the NADH-quinone oxidoreductase activity of mitochondrial complex I. This large, multi-subunit enzyme is the first and largest component of the mitochondrial respiratory chain, playing a central role in cellular energy production. The inhibition of complex I by Annonacin A leads to a cascade of detrimental effects, including decreased ATP levels and the redistribution of tau protein, which are characteristic of certain neurodegenerative diseases. In vitro studies have demonstrated that Annonacin A is significantly more toxic to cultured neurons than other known complex I inhibitors like MPP+.

The binding of inhibitors to complex I is known to occur within a hydrophobic tunnel that provides access to the ubiquinone (Q) binding site. The ND1 subunit of complex I is considered to harbor a significant portion of this inhibitor binding domain. In silico studies on similar acetogenins (B1209576), such as Annocatacin B, have shown a strong binding affinity for the ND1 subunit, suggesting a similar mechanism for Annonacin A.

Pathophysiological Significance

The inhibition of complex I by Annonacin A triggers a signaling cascade that contributes to neurodegeneration. A simplified representation of this pathway is illustrated below.

In Silico Modeling Workflow

The in silico investigation of Annonacin A binding to complex I follows a structured workflow, beginning with structure preparation and proceeding through molecular docking and molecular dynamics simulations to calculate binding free energies.

Experimental Protocols

This section details the methodologies for the key in silico experiments.

Molecular Docking of Annonacin A to Complex I

Objective: To predict the preferred binding orientation of Annonacin A within the active site of complex I and to obtain a preliminary estimate of the binding affinity.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D structure of mitochondrial complex I from a protein database (e.g., PDB ID: 5XTD).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDock Tools.

-

Define the grid box for docking, ensuring it encompasses the putative binding site, particularly around the ND1 subunit.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Annonacin A from a chemical database (e.g., PubChem).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Perform molecular docking using a program such as AutoDock Vina.

-

Set the exhaustiveness parameter to a high value to ensure a thorough search of the conformational space.

-

Generate a set of binding poses ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked binding poses to identify the most stable and energetically favorable conformation.

-

Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding pocket.

-

Molecular Dynamics (MD) Simulation of the Annonacin A-Complex I Complex

Objective: To simulate the dynamic behavior of the Annonacin A-complex I complex in a solvated environment and to calculate a more accurate binding free energy.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Place the complex in a simulation box of appropriate dimensions (e.g., a dodecahedron).

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms. This allows the solvent molecules to equilibrate around the complex.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration: Continue the simulation at constant pressure to allow the system density to equilibrate.

-

-

-

Production MD Simulation:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints.

-

Save the trajectory data at regular intervals for subsequent analysis.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the simulation, using metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

Analyze the hydrogen bond interactions between Annonacin A and complex I over the course of the simulation.

-

Binding Free Energy Calculation (MM-PBSA/GBSA)

Objective: To calculate the binding free energy of Annonacin A to complex I from the MD simulation trajectory.

Protocol:

-

Snapshot Extraction: